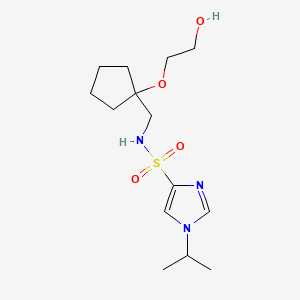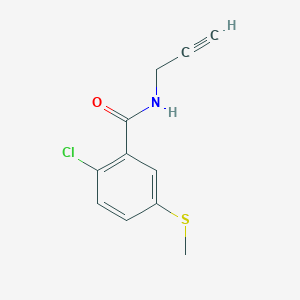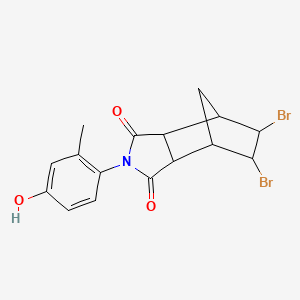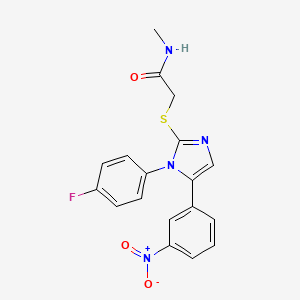
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic compound featuring a distinctive imidazole backbone. This molecule, recognized for its diverse reactivity, holds significance in fields spanning chemistry, biology, and medicine, attributed to its unique structural attributes and chemical behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Initial Setup: The synthesis typically begins with the preparation of 1-(4-fluorophenyl)-1H-imidazole and 5-(3-nitrophenyl)-1H-imidazole.
Formation of the Key Intermediate: These intermediates are reacted with thioacetic acid under controlled conditions to form an acetylthio intermediate.
Final Assembly and Methylation: The intermediate undergoes a nucleophilic substitution with methylamine, producing 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide.
Industrial Production Methods
For industrial-scale production, the process involves high-yield synthesis techniques, often employing:
Continuous flow reactors: for efficient and consistent product output.
Optimized catalytic systems: to enhance reaction rates and selectivity.
Purification techniques: like crystallization and column chromatography to ensure compound purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution Reactions: The fluorine atom on the phenyl ring is a potential site for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide for oxidation reactions.
Reducing agents: Lithium aluminium hydride, hydrazine for reduction.
Substitution Reagents: Sodium hydroxide, potassium carbonate for nucleophilic substitution.
Major Products Formed
Amino derivatives: Through reduction of the nitro group.
Substituted derivatives: With varying nucleophiles replacing the fluorine atom on the phenyl ring.
Scientific Research Applications
Chemistry
The compound is used as a precursor for various synthetic pathways, enabling the creation of more complex molecules for material science and catalysis research.
Biology
Its structural components are explored for potential biochemical interactions, particularly involving enzyme modulation and receptor binding studies.
Medicine
Research indicates potential therapeutic applications in anti-inflammatory, antimicrobial, and anticancer therapies due to its unique chemical structure.
Industry
Applied in the development of specialty chemicals, including advanced polymers and coatings, due to its robust imidazole framework.
Mechanism of Action
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide exerts effects primarily through its interaction with cellular receptors and enzymes.
Molecular Targets: Specific receptors like G-protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways.
Pathways Involved: Signal transduction pathways and enzyme inhibition, altering cellular responses and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-2-methylimidazole: Shares a similar fluorophenyl group but lacks the nitrophenyl moiety.
2-(5-(3-nitrophenyl)-1H-imidazol-2-ylthio)acetamide: Similar structure but without the methylamine group.
N-methyl-1-(4-fluorophenyl)-2-imidazolyl acetamide: Differentiated by the position and presence of substituents on the imidazole ring.
Uniqueness
Distinctive Reactivity: The unique combination of fluorophenyl, nitrophenyl, and imidazole groups imparts diverse chemical reactivities.
Versatile Applications: Its structure allows for multifunctional uses across various fields, unlike many simpler analogs.
This compound's intricate structure and wide-ranging applications highlight its significance in modern scientific research, with potential advancements continually emerging across multiple disciplines.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c1-20-17(24)11-27-18-21-10-16(12-3-2-4-15(9-12)23(25)26)22(18)14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIRUWTZJFNLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)acrylate](/img/structure/B2377086.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377088.png)
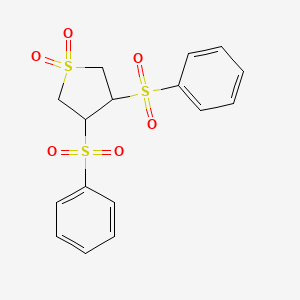
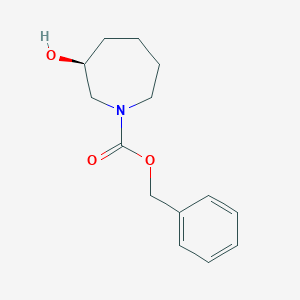
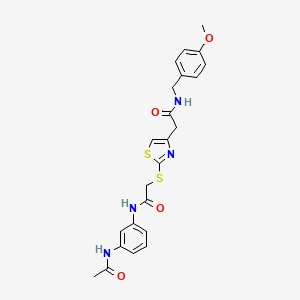
![2,5-Dioxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopentyl]-1,6,7,8-tetrahydroquinoline-3-carboxamide](/img/structure/B2377093.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2377094.png)
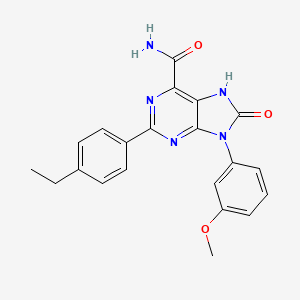
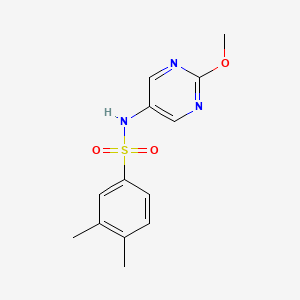
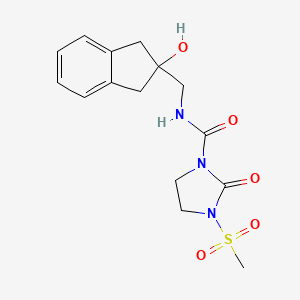
![4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2377102.png)
